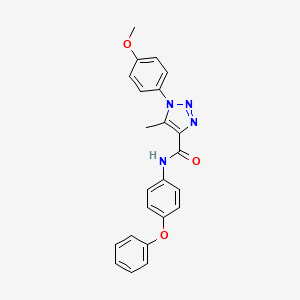

1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a triazole derivative. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The compound contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also has methoxyphenyl and phenoxyphenyl groups attached to the triazole ring .Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-arylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .Applications De Recherche Scientifique

- Chalcones, such as this compound, have been explored for their cytotoxic activity against cancer cells. The title compound was studied for its potency against breast cancer through ERα inhibition . Molecular docking simulations revealed a more negative binding free energy compared to tamoxifen, suggesting its potential as an anticancer agent candidate .

- Another related compound, 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate , exhibited higher α-glucosidase inhibition activity than the standard drug acarbose. This suggests that similar derivatives, including our title compound, could be explored for their antidiabetic properties .

- The title compound was synthesized using a linker mode approach under reflux conditions. Its structure was established through spectroscopic techniques (UV-Vis, FT-IR, HRMS, 1D, and 2D NMR). This hybrid compound combines chalcone and salicylate moieties, potentially enhancing its biological activity .

- Computational approaches, including molecular docking and MD simulation , were employed to explore the compound’s interactions with breast cancer targets. The results indicated its potential as an ERα inhibitor, supporting its anticancer activity .

- While not directly studied for this compound, related chalcones have demonstrated antioxidant and antibacterial properties. Further investigations could explore these aspects for our title compound .

- Given its structural features and promising biological activities, researchers may consider optimizing this compound for drug development . Its hybrid nature and potential ERα inhibition make it an intriguing candidate for further exploration .

Anticancer Properties

α-Glucosidase Inhibition

Hybrid Compound Synthesis

In Silico Studies

Antioxidant and Antibacterial Activities

Drug Development

Mécanisme D'action

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c1-16-22(25-26-27(16)18-10-14-19(29-2)15-11-18)23(28)24-17-8-12-21(13-9-17)30-20-6-4-3-5-7-20/h3-15H,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEVQYJPYQAXQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Acetylpiperazin-1-yl)-1-oxopropan-2-yl]-(3-chloro-4-methoxyphenyl)cyanamide](/img/structure/B2571483.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2571487.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2571491.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2571493.png)

![Carbamic acid, N-[1-(2-propyn-1-yl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester](/img/structure/B2571496.png)

![N-(3,4-dimethoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2571498.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide](/img/structure/B2571500.png)

![4-chloro-N'-[(1E)-[4-(trifluoromethyl)pyridin-2-yl]methylidene]benzohydrazide](/img/structure/B2571503.png)

![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2571504.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2571505.png)